molecular formula C23H17FN2O4 B1669459 cp028 CAS No. 347397-83-5

cp028

Cat. No. B1669459
M. Wt: 404.4 g/mol
InChI Key: KKBJKSJVJPXCRA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cp028 is a potent pre-mRNA splicing inhibitor . It inhibits splicing in HeLa nuclear extract with an IC50 value of 54 µM . The molecular weight of cp028 is 404.39 and its formula is C23H17FN2O4 .


Synthesis Analysis

The synthesis of cp028 involves the creation of a variety of cp028 analogues, which are then tested for their effect on pre-mRNA splicing in vitro .


Molecular Structure Analysis

The molecular structure of cp028 is represented by the SMILES string: O=C1NC(/C(C(N1C2=CC=CC=C2CC)=O)=C\C3=CC=C(C4=CC=C(F)C=C4)O3)=O .


Chemical Reactions Analysis

The chemical reactions involving cp028 primarily relate to its role as a pre-mRNA splicing inhibitor . It inhibits human pre-mRNA splicing at an intermediate stage during the conversion of pre-catalytic spliceosomal B complexes into activated B act complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of cp028 are largely determined by its molecular structure. It has a molecular weight of 404.39 and its formula is C23H17FN2O4 .

properties

IUPAC Name

(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)29)13-17-11-12-20(30-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,29)/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBJKSJVJPXCRA-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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